molecular formula C8H4Br2O2 B12841607 2,7-Dibromobenzo[b]furan-3(2H)-one

2,7-Dibromobenzo[b]furan-3(2H)-one

Cat. No.: B12841607
M. Wt: 291.92 g/mol
InChI Key: WPJFQNKSCDDAFL-UHFFFAOYSA-N
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Description

2,7-Dibromobenzo[b]furan-3(2H)-one is a brominated derivative of benzo[b]furan, a heterocyclic aromatic organic compound This compound is characterized by the presence of two bromine atoms at the 2 and 7 positions of the benzo[b]furan ring, and a ketone group at the 3 position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,7-Dibromobenzo[b]furan-3(2H)-one typically involves the bromination of benzo[b]furan derivatives. One common method is the bromination of benzo[b]furan-3(2H)-one using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The reaction is usually carried out in an inert solvent like dichloromethane at room temperature .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar bromination reactions with optimized conditions for higher yield and purity.

Chemical Reactions Analysis

Types of Reactions: 2,7-Dibromobenzo[b]furan-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form dibromo derivatives of benzo[b]furan-3(2H)-one.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under basic conditions.

Major Products:

    Oxidation: Dibromo derivatives of benzo[b]furan-3(2H)-one.

    Reduction: 2,7-Dibromobenzo[b]furan-3-ol.

    Substitution: Various substituted benzo[b]furan derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 2,7-Dibromobenzo[b]furan-3(2H)-one is not fully understood. its effects are likely mediated through interactions with cellular proteins and enzymes. The bromine atoms and the ketone group may facilitate binding to specific molecular targets, leading to alterations in cellular pathways and functions .

Comparison with Similar Compounds

Uniqueness: 2,7-Dibromobenzo[b]furan-3(2H)-one is unique due to the specific positioning of the bromine atoms and the presence of a ketone group. These features confer distinct chemical reactivity and potential biological activities compared to its analogs.

Properties

Molecular Formula

C8H4Br2O2

Molecular Weight

291.92 g/mol

IUPAC Name

2,7-dibromo-1-benzofuran-3-one

InChI

InChI=1S/C8H4Br2O2/c9-5-3-1-2-4-6(11)8(10)12-7(4)5/h1-3,8H

InChI Key

WPJFQNKSCDDAFL-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)Br)OC(C2=O)Br

Origin of Product

United States

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